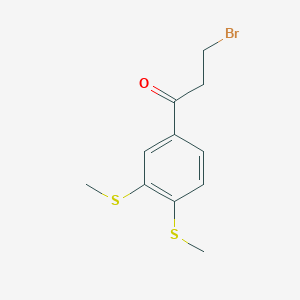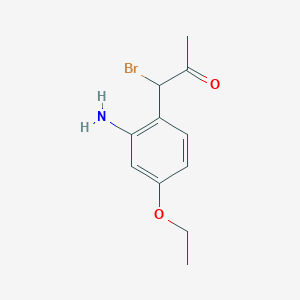
1-(2-Amino-4-ethoxyphenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-ethoxyphenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C11H14BrNO2 This compound is characterized by the presence of an amino group, an ethoxy group, and a bromopropanone moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-ethoxyphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-4-ethoxyphenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-ethoxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-ethoxyphenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethoxy and amino groups may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Amino-4-ethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a bromopropanone moiety.
1-(2-Amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains additional methoxy groups and a different substitution pattern.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
1-(2-amino-4-ethoxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-8-4-5-9(10(13)6-8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
Clave InChI |
WMXSTCMWTMWDOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(C(=O)C)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


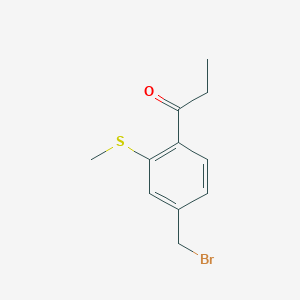

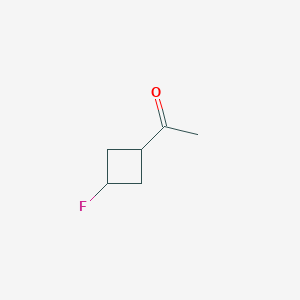
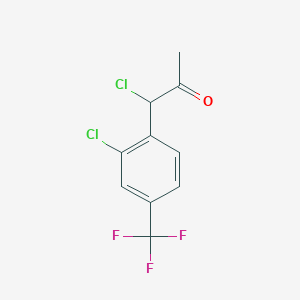
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B14046329.png)
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B14046335.png)
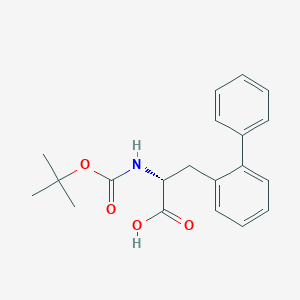
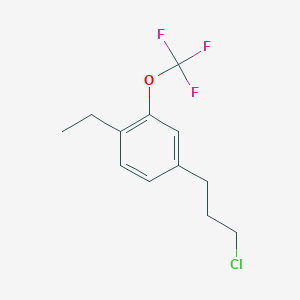
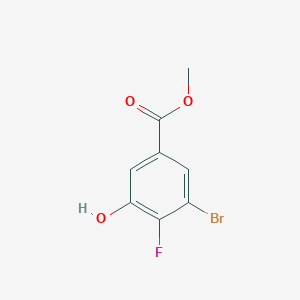

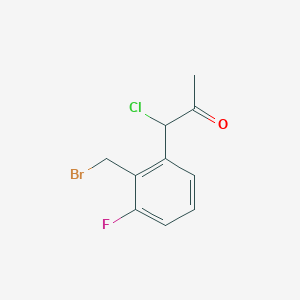
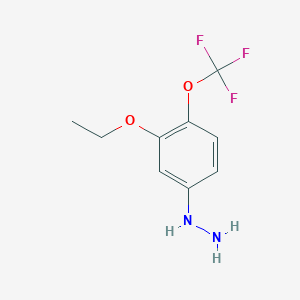
![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
